![molecular formula C10H8INO3 B5747374 4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5747374.png)
4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid, also known as IOBA, is a chemical compound that has been widely studied for its potential therapeutic applications. IOBA belongs to the class of compounds known as α, β-unsaturated ketones, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, 4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. 4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in various disease processes. Additionally, 4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, 4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid can be toxic at high concentrations, which can limit its use in some assays.
Direcciones Futuras
There are several future directions for research on 4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid. One area of interest is the development of 4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid, particularly its effects on HDACs and NF-κB. Additionally, further studies are needed to determine the potential therapeutic applications of 4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid, particularly in the treatment of cancer and inflammatory diseases. Finally, the safety and toxicity of 4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid need to be further investigated to determine its suitability for use in humans.
Métodos De Síntesis
The synthesis of 4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid involves the reaction of 2-iodoaniline with ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction proceeds via a Michael addition mechanism, followed by cyclization and dehydration to yield 4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid. The purity of the final product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. 4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid has been found to exhibit antiviral activity against the influenza virus and the human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
(E)-4-(2-iodoanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTLXDOIPAELJA-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(difluoromethyl)-3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5747293.png)
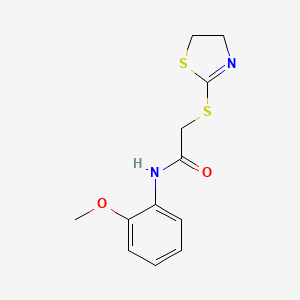
![1-[(3,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747304.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5747314.png)

![4-[(4-bromo-3-methylphenoxy)acetyl]morpholine](/img/structure/B5747332.png)

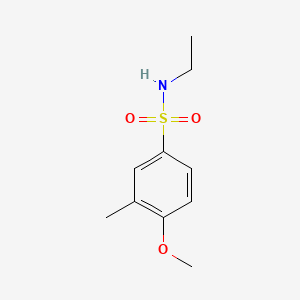
![4-tert-butyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5747353.png)
![N-[3-(acetylamino)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5747368.png)
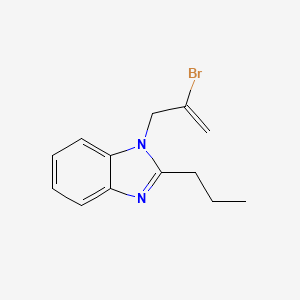
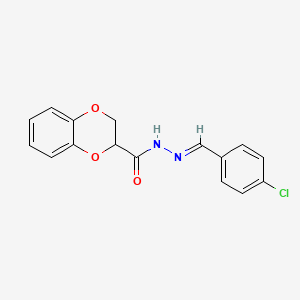
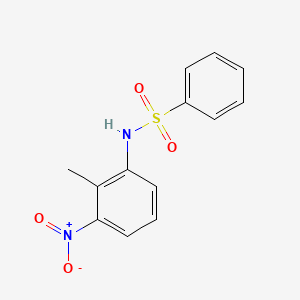
![7-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B5747396.png)